(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-11(14-15(9)2)12(17)16-5-3-10(8-13)4-6-16/h7,10H,3-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJPHZYYXWZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction.
Pyrazole Derivatives
Various bioactive aromatic compounds containing the pyrazole nucleus showed clinical and biological applications. Pyrazole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives. Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biochemical Analysis
Biochemical Properties
(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation and DNA repair. The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinases, leading to alterations in cell cycle progression and DNA repair mechanisms. Additionally, it may impact mitochondrial respiration and inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, such as serine/threonine-protein kinases, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of serine/threonine-protein kinases, resulting in persistent alterations in cell cycle regulation and DNA repair. Additionally, the compound’s stability in various solvents and conditions can affect its efficacy in experimental setups.
Dosage Effects in Animal Models
The effects of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and mitochondrial function. Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
(4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic flux and metabolite levels. For example, it may influence the metabolism of arachidonic acid and other lipid epoxides by interacting with soluble epoxide hydrolase. These interactions can lead to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s structure allows it to interact with various cellular transport mechanisms, facilitating its localization and accumulation in specific tissues. These interactions can influence the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial respiration and energy production. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
Biological Activity
The compound (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone , with the CAS number 1940343-26-9 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its molecular formula is and it has a molecular weight of 236.31 g/mol. This compound features a piperidine moiety, which is known for its diverse pharmacological properties, and a pyrazole ring that contributes to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds containing piperidine and pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms . The presence of the aminomethyl group in this compound may enhance its interaction with bacterial cell walls, improving its efficacy.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Research indicates that compounds similar to (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can significantly influence cytotoxicity against cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Studies have shown that piperidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses . The specific structure of (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone may facilitate its binding to these targets.
Case Studies and Experimental Data
- Antimicrobial Testing : In vitro assays demonstrated that (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
- Inflammation Models : In vivo studies using animal models showed a reduction in edema and inflammatory markers when treated with this compound, highlighting its potential for therapeutic use in inflammatory conditions .
Data Table: Biological Activities Overview
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.
Pharmacological Studies
The compound's structure suggests potential interactions with biological targets:
- Receptor Modulation : The piperidine and pyrazole moieties may interact with neurotransmitter receptors or other proteins involved in signaling pathways, influencing various physiological processes.
Case Study 1: Antimicrobial Activity
A study published in Drug Target Insights evaluated a series of pyrazole derivatives, including those structurally related to (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperidine or pyrazole rings could enhance efficacy.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of compounds containing the pyrazole structure. The study found that certain derivatives exhibited a reduction in pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
Key observations :
- The target compound’s lower logP (1.2 vs. 3.8 in dichlorobenzyloxy analog) suggests improved hydrophilicity, likely due to the aminomethyl group.
- Bulkier substituents (e.g., bromocyclohexadienyl in ) reduce solubility but increase thermal stability (higher melting points).
Bioactivity Comparison
While direct bioactivity data for the target compound are absent in the provided evidence, trends from analogs suggest:
- Anti-inflammatory activity: Pyrazole-piperidine hybrids often inhibit cyclooxygenase (COX) enzymes. The aminomethyl group may enhance target engagement via hydrogen bonding, similar to 4-aminoantipyrine derivatives (IC₅₀: 5–10 μM for COX-2) .
- The target compound’s lower logP may reduce such efficacy but improve selectivity.
Crystallographic and Computational Insights
- Structural refinement : SHELX programs (e.g., SHELXL ) are widely used for refining small-molecule crystal structures of similar compounds, ensuring precise bond-length and angle measurements.
- Hydrogen-bonding networks: The aminomethyl group in the target compound likely forms intramolecular H-bonds with the pyrazole carbonyl, stabilizing its conformation—a feature observed in Schiff base analogs (e.g., ).
Preparation Methods
Synthesis of the Pyrazole Intermediate
Starting material: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid or its activated derivative (e.g., acid chloride).
Activation: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
Preparation of 4-(aminomethyl)piperidine
Starting material: Piperidine or 4-piperidinemethanol.
Aminomethylation: Introduction of the aminomethyl group at the 4-position can be achieved by reaction with formaldehyde and ammonia or an amine source under reductive amination conditions, often using reducing agents such as sodium cyanoborohydride.
Coupling Reaction
Amide formation: The acid chloride of the pyrazole intermediate is reacted with 4-(aminomethyl)piperidine under controlled conditions to form the amide bond, yielding (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone.
Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions, with a base such as triethylamine to neutralize the released HCl.
Analytical and Purification Techniques
Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.
Purification: The final compound is purified by column chromatography or recrystallization, depending on its solubility and stability.
Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride or oxalyl chloride | Pyrazole acid chloride | Activation of acid for coupling |
| 2 | Piperidine or 4-piperidinemethanol | Formaldehyde, ammonia or amine, NaBH3CN (reductive amination) | 4-(aminomethyl)piperidine | Introduction of aminomethyl group |
| 3 | Pyrazole acid chloride + 4-(aminomethyl)piperidine | Base (triethylamine), inert solvent, low temperature | (4-(aminomethyl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | Amide bond formation |
| 4 | Crude product | Chromatography or recrystallization | Pure target compound | Purification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
